![molecular formula C21H42O3 B1237612 2-Hydroxyhenicosanoic acid](/img/structure/B1237612.png)
2-Hydroxyhenicosanoic acid
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Overview
Description
2-hydroxyhenicosanoic acid is a 2-hydroxy fatty acid that is henicosanoic acid substituted by a hydroxy group at position 2. It derives from a henicosanoic acid.
Scientific Research Applications
Fluorescence Probes for Reactive Oxygen Species Detection
2-Hydroxyhenicosanoic acid has implications in the development of novel fluorescence probes, which are critical for detecting reactive oxygen species (ROS) in biological and chemical applications. These probes, such as HPF and APF, are designed to selectively and sensitively detect highly reactive oxygen species like hydroxyl radicals and hypochlorite. This advancement is significant for studying the roles of these species in various biological contexts (Setsukinai et al., 2003).
Eicosanoid Inflammation Biomarkers
Eicosanoids, the oxidation metabolites of polyunsaturated fatty acids (like 2-Hydroxyhenicosanoic acid), play a regulatory role in inflammation. These biomarkers are involved in various pathological states, including cancer, atherosclerosis, and cardiovascular diseases. Advances in eicosanoid analysis in biofluids like human serum and cell culture media are significant for clinical and routine laboratory applications (Ferreiro-Vera et al., 2011).
Analysis in Lactic Acid Solutions
The study of lactic acid (2-hydroxypropanoic acid), which is structurally similar to 2-Hydroxyhenicosanoic acid, has been critical in understanding oligomer distribution in concentrated solutions. This research is essential for the biorenewable economy, particularly in characterizing the titratable acidity of lactic acid, which can be extrapolated to similar compounds (Vu et al., 2005).
Hydroxy Acid Applications on the Skin
Hydroxy acids, like 2-Hydroxyhenicosanoic acid, are used in skin creams due to their exfoliating and rejuvenating effects. They are effective against acne and play a role in treating photoaged skin. The research compares the effects of hydroxy acids to those of their derivatives, highlighting the significance of these compounds in dermatological applications (Saint‐Léger et al., 2007).
Cytochrome P450 Metabolism of Arachidonic Acid
The metabolism of arachidonic acid, related to 2-Hydroxyhenicosanoic acid, involves cytochrome P450 enzymes that produce hydroxyeicosatetraenoic acids and epoxyeicosatrienoic acids. These eicosanoids have significant roles in various biological processes, including cellular proliferation, apoptosis, inflammation, and hemostasis. This research is pivotal in understanding the regulation of these eicosanoids and their therapeutic potential in various pathological conditions (Kroetz & Zeldin, 2002).
Enzymatic Synthesis of Chiral 2-Hydroxy Carboxylic Acids
The enzymatic preparation of enantiomerically pure 2-hydroxy carboxylic acids, such as 2-Hydroxyhenicosanoic acid, has been advanced significantly. This synthesis is critical for creating key building blocks for various organic compounds and as chiral resolving reagents. The enzymatic methods offer advantages like mild reaction conditions and high selectivity, essential for efficient and eco-friendly synthesis (Chen et al., 2015).
properties
Product Name |
2-Hydroxyhenicosanoic acid |
---|---|
Molecular Formula |
C21H42O3 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
2-hydroxyhenicosanoic acid |
InChI |
InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(23)24/h20,22H,2-19H2,1H3,(H,23,24) |
InChI Key |
DHCJPXKWDPRJAX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCC(C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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